REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Cl:9][S:10](O)(=[O:12])=[O:11]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:10]([Cl:9])(=[O:12])=[O:11]
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)C
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Name
|
|
Quantity
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250 mL
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Type
|
reactant
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Smiles
|
ClS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture is stirred at this temperature for 30 minutes
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Duration
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30 min
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Type
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ADDITION
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Details
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poured on to excess ice
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Type
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FILTRATION
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Details
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The product is filtered off with suction
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Type
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WASH
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Details
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washed with a little water
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Type
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DRY_WITH_MATERIAL
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Details
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It is dried over P4O10 in vacuo and 63 g of a colorless solid
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Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
which is directly reacted further
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Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)C)S(=O)(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |